bromopyruvic acid bromopyruvic acid 3-bromopyruvate is a 2-oxo monocarboxylic acid anion that is the conjugate base of 3-bromopyruvic acid, arising from deprotonation of the carboxy group. It is functionally related to a pyruvate. It is a conjugate base of a 3-bromopyruvic acid.
Brand Name: Vulcanchem
CAS No.: 1113-59-3
VCID: VC0001779
InChI: InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1
SMILES: C(C(=O)C(=O)O)Br
Molecular Formula: C3H2BrO3-
Molecular Weight: 165.95 g/mol

bromopyruvic acid

CAS No.: 1113-59-3

VCID: VC0001779

Molecular Formula: C3H2BrO3-

Molecular Weight: 165.95 g/mol

* For research use only. Not for human or veterinary use.

bromopyruvic acid - 1113-59-3

Description

Bromopyruvic acid is a synthetic organic compound with the chemical formula BrCH₂COCO₂H. It is a brominated derivative of pyruvic acid, structurally similar to lactic acid and pyruvic acid . This compound has been extensively studied for its potential as a metabolic poison and anticancer agent due to its strong alkylating properties .

Biological Applications

Bromopyruvic acid has been explored for its anticancer properties, particularly in targeting cancer cell metabolism. It acts by inhibiting key enzymes involved in glycolysis, such as hexokinase II (HK2), which is overexpressed in many cancer types . This inhibition disrupts the Warburg effect, a phenomenon where cancer cells preferentially use glycolysis for energy production even in the presence of oxygen .

Mechanism of Action

  • Inhibition of Glycolysis: Bromopyruvic acid inhibits HK2, reducing glucose metabolism and lactate production in cancer cells .

  • Mitochondrial Disruption: It disrupts mitochondrial function, leading to decreased ATP production and inducing apoptosis in cancer cells .

  • Targeting Metabolic Pathways: The compound affects not only glycolysis but also the tricarboxylic acid (TCA) cycle and glutaminolysis, further impairing cancer cell metabolism .

Research Findings

Recent studies have highlighted the potential of bromopyruvic acid in treating various cancers, including triple-negative breast cancer (TNBC), hepatocellular carcinoma, colorectal cancer, and pancreatic cancer . In TNBC cells, it downregulates c-Myc expression, suppresses glycolysis, and induces mitochondrial-mediated apoptosis .

Cancer TypeEffect of Bromopyruvic Acid
Triple-Negative Breast CancerInhibits glycolysis, induces apoptosis
Hepatocellular CarcinomaEradicates tumors in animal models
Colorectal CancerInhibits glucose metabolism, induces cell death
Pancreatic CancerInhibits tumor growth by disrupting glucose metabolism

Safety and Handling

Bromopyruvic acid is considered hazardous and should be handled with caution. It is not recommended for ingestion, inhalation, or contact with skin and eyes . Solutions should be prepared in organic solvents and then diluted in aqueous buffers for biological studies .

CAS No. 1113-59-3
Product Name bromopyruvic acid
Molecular Formula C3H2BrO3-
Molecular Weight 165.95 g/mol
IUPAC Name 3-bromo-2-oxopropanoate
Standard InChI InChI=1S/C3H3BrO3/c4-1-2(5)3(6)7/h1H2,(H,6,7)/p-1
Standard InChIKey PRRZDZJYSJLDBS-UHFFFAOYSA-M
SMILES C(C(=O)C(=O)O)Br
Canonical SMILES C(C(=O)C(=O)[O-])Br
Synonyms 3-bromopyruvate
3-bromopyruvic acid
bromopyruvate
Reference [1]. Gong L, et al. 3-Bromopyruvic acid, a hexokinase II inhibitor, is an effective antitumor agent on the hepatoma cells : in vitro and in vivo findings. Anticancer Agents Med Chem. 2014 Jun;14(5):771-6. [2]. Sadowska-Bartosz I, et al. Anticancer agent 3-bromopyruvic acid forms a conjugate with glutathione. Pharmacol Rep. 2016 Apr;68(2):502-5.
PubChem Compound 6994776
Last Modified Sep 12 2023

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